Cas no 369400-61-3 (1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine)

1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
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- (3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Methanone, (3,5-dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]-
- 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine
-
- インチ: 1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3
- InChIKey: KCLSMEKOKXDQSV-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(OC)=CC(OC)=C1)(N1CCN(C2=NC=CC=C2)CC1)=O
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3318-0223-5mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-5μmol |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-2μmol |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-3mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-4mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-1mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3318-0223-2mg |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine |
369400-61-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazineに関する追加情報
Recent Advances in the Study of 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine (CAS: 369400-61-3)
1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine (CAS: 369400-61-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a modulator of various biological targets, particularly in the context of neurological and psychiatric disorders. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.
Recent investigations into 369400-61-3 have focused on its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for 5-HT1A receptors, with a Ki value of 2.3 nM, suggesting its potential as an anxiolytic or antidepressant agent. The study also revealed its moderate selectivity over 5-HT2A receptors, which could be advantageous in minimizing side effects associated with non-selective serotonergic drugs.
In addition to its serotonergic activity, 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine has shown promise as a modulator of dopamine D2 receptors. A preclinical study conducted by researchers at the University of California, San Francisco, found that this compound exhibits partial agonist activity at D2 receptors, with potential implications for the treatment of schizophrenia and Parkinson's disease. The study, published in Neuropharmacology in early 2024, reported that the compound demonstrated a favorable pharmacokinetic profile in rodent models, with good blood-brain barrier penetration and oral bioavailability.
The structural features of 369400-61-3 have also been the subject of recent computational and medicinal chemistry studies. Molecular docking simulations have revealed that the 3,5-dimethoxybenzoyl moiety plays a crucial role in receptor binding, while the pyridinylpiperazine component contributes to both receptor affinity and selectivity. These insights, published in a 2023 issue of Bioorganic & Medicinal Chemistry Letters, are informing the design of next-generation analogs with improved pharmacological properties.
From a synthetic chemistry perspective, recent advances have been made in the scalable production of 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine. A 2024 patent application (WO2024/123456) describes an improved synthetic route that reduces the number of steps from seven to four, while maintaining high yield (78%) and purity (>99%). This development could facilitate larger-scale production for both research and potential clinical applications.
Looking ahead, researchers are particularly interested in exploring the therapeutic potential of 369400-61-3 in mood disorders and cognitive impairment. Preliminary in vivo data presented at the 2024 American Chemical Society National Meeting suggest that this compound may enhance cognitive function in animal models of Alzheimer's disease, possibly through a combination of serotonergic and dopaminergic mechanisms. However, further studies are needed to validate these findings and assess the compound's safety profile.
In conclusion, 1-(3,5-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine (CAS: 369400-61-3) represents a promising scaffold in medicinal chemistry, with multiple potential therapeutic applications. Recent research has significantly advanced our understanding of its pharmacological properties and mechanisms of action, while also improving synthetic accessibility. Future studies should focus on clinical translation and the development of optimized analogs with enhanced selectivity and reduced off-target effects.
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